(7-Chloroisoquinolin-5-yl)methanol

Description

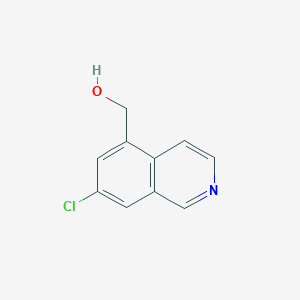

(7-Chloroisoquinolin-5-yl)methanol is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 7 and a hydroxymethyl (-CH₂OH) group at position 3. This structural configuration endows the compound with unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(7-chloroisoquinolin-5-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-9-3-7-5-12-2-1-10(7)8(4-9)6-13/h1-5,13H,6H2 |

InChI Key |

JYWHWEWKRFUOKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Cl)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of (7-Chloroisoquinolin-5-yl)methanol can be achieved through various synthetic routesThe reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by a nucleophilic substitution reaction with methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

(7-Chloroisoquinolin-5-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

(7-Chloroisoquinolin-5-yl)methanol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of (7-Chloroisoquinolin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and methanol group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate enzyme activity, inhibit receptor binding, or interfere with cellular processes .

Comparison with Similar Compounds

Isoquinoline Derivatives

Isoquinoline derivatives are widely studied due to their diverse biological activities. Key comparisons include:

| Compound Name | Substituents | Key Features | Reference |

|---|---|---|---|

| 1-Chloroisoquinolin-5-amine | Cl at position 1, NH₂ at 5 | Higher reactivity due to halogen proximity to the amine group | |

| 1-Methylisoquinolin-5-amine | CH₃ at position 1, NH₂ at 5 | Reduced electrophilicity compared to chloro derivatives | |

| (5-Chloroquinolin-8-yl)methanol | Cl at 5, -CH₂OH at 8 (quinoline core) | Enhanced hydrogen-bonding capacity due to methanol placement |

Key Insights :

- Halogen Position: Chlorine at position 7 in the target compound (vs.

- Methanol vs. Amine: The hydroxymethyl group in (7-Chloroisoquinolin-5-yl)methanol likely enhances solubility compared to amine-substituted analogs, which could influence pharmacokinetics .

Halogenated Aromatic Methanols

Compounds with halogen and methanol groups on aromatic systems exhibit distinct reactivity profiles:

| Compound Name | Core Structure | Substituents | Unique Properties | Reference |

|---|---|---|---|---|

| (4-Chlorothiazol-5-yl)methanol | Thiazole | Cl at 4, -CH₂OH at 5 | High acidity due to electron-withdrawing thiazole | |

| (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanol | Benzo[d][1,3]dioxole | Cl at 6, -CH₂OH at 5 | Enhanced metabolic stability | |

| (5-Chloropyridin-3-yl)methanol | Pyridine | Cl at 5, -CH₂OH at 3 | Polar interactions dominate in aqueous media |

Key Insights :

- Steric Environment: The fused benzene ring in isoquinoline may shield the methanol group from oxidative metabolism, improving stability relative to simpler aromatic methanols .

Functional Group Modifications

Substituent variations significantly alter chemical and biological behavior:

| Compound Name | Functional Group | Impact on Properties | Reference |

|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | -OH at 8 | Stronger metal-chelating ability vs. -CH₂OH | |

| 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide | -C≡CH (propargyl) | Increased reactivity in click chemistry | |

| 4-Chloro-N-methylbenzeneethanamine | -CH₂CH₂NHCH₃ | Basic side chain enhances membrane permeability |

Key Insights :

- Methanol vs. Hydroxyl: The -CH₂OH group in the target compound offers greater conformational flexibility than a rigid -OH group, possibly enabling broader molecular interactions .

- Halogen-Methanol Synergy: The combination of Cl (electron-withdrawing) and -CH₂OH (electron-donating) may create a balanced electronic profile, optimizing interactions with enzymes or receptors .

Biological Activity

(7-Chloroisoquinolin-5-yl)methanol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1368390-92-4

- Molecular Formula : C10H8ClN

- Molecular Weight : 179.63 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It exhibits the ability to modulate enzyme activity and receptor interactions through hydrogen bonding and π-π stacking due to its aromatic structure. This compound's unique isoquinoline framework allows it to participate in diverse biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The following table summarizes its inhibitory effects:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 14.68 | High |

| HCT-116 | 23.49 | Moderate |

| HeLa | 61.71 | Moderate |

The compound demonstrated significant selectivity towards MCF-7 cells, indicating its potential as a targeted anticancer agent.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing moderate inhibitory effects. The following table presents the minimum inhibitory concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Antimalarial Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for antimalarial activity against Plasmodium falciparum. Preliminary data indicate that it possesses moderate antimalarial effects with an IC50 value below 100 µM, warranting further investigation into its efficacy and mechanism of action.

Case Studies and Research Findings

-

Anticancer Efficacy :

A study conducted on various isoquinoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -

Synergistic Effects with Other Agents :

Research has indicated that combining this compound with established chemotherapeutics may enhance anticancer efficacy while reducing side effects. This synergy could be pivotal in developing combination therapies for resistant cancer types. -

In Vivo Studies :

Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups, reinforcing its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.